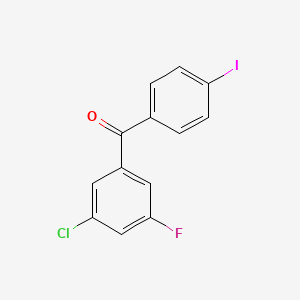

3-Chloro-5-fluoro-4'-iodobenzophenone

Description

General Significance of Benzophenone (B1666685) Scaffolds in Organic Chemistry

The benzophenone scaffold, characterized by a carbonyl group bridging two phenyl rings, is a ubiquitous and fundamentally important structure in organic chemistry. Its significance stems from its presence in numerous naturally occurring compounds and its role as a versatile building block in synthetic chemistry. scbt.com Natural products containing the benzophenone core exhibit a wide array of biological activities, which has spurred considerable research into their synthesis and derivatization. scbt.com

In synthetic organic chemistry, the benzophenone framework serves as a key intermediate for the construction of more complex molecules. The reactivity of the carbonyl group and the ability to functionalize the two phenyl rings independently make it a highly adaptable scaffold for creating diverse molecular architectures. This versatility has led to the development of a vast number of benzophenone derivatives with applications ranging from medicinal chemistry to materials science.

The Strategic Importance of Halogen Substituents in Organic Synthesis and Molecular Design

Halogen atoms, when incorporated into organic molecules, exert a profound influence on their physical, chemical, and biological properties. In organic synthesis, halogens are strategically employed to modulate the reactivity of a molecule. They can act as leaving groups in nucleophilic substitution reactions and direct the regioselectivity of electrophilic aromatic substitutions. The varying electronegativity and size of different halogens (fluorine, chlorine, bromine, and iodine) allow for fine-tuning of these effects.

Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region (a σ-hole), has emerged as a powerful tool in molecular design and crystal engineering. rsc.org This interaction can influence molecular conformation, packing in the solid state, and interactions with biological targets. The presence of halogens can also enhance the lipophilicity of a molecule, which can be crucial for its transport and distribution in biological systems.

Overview of the Research Landscape Concerning Multi-Halogenated Benzophenones

The incorporation of multiple halogen atoms onto the benzophenone scaffold gives rise to a class of compounds with unique and often enhanced properties. The specific combination and positioning of different halogens can lead to synergistic effects on the molecule's electronic and steric characteristics. This has driven research into multi-halogenated benzophenones for a variety of applications.

For instance, the photophysical properties of benzophenones can be significantly altered by halogen substitution, impacting their use as photoinitiators and in photodynamic therapy. nih.govacs.org In medicinal chemistry, multi-halogenated benzophenones are investigated for their potential as therapeutic agents, with some derivatives showing promising activity against cancer cell lines. nih.govmdpi.comrsc.orgrsc.org The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in multi-halogenated systems also opens up avenues for selective, sequential chemical modifications, such as in cross-coupling reactions, allowing for the construction of highly complex and precisely functionalized molecules. researchgate.netnih.govfrontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZOWBZSQSGEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Iodobenzophenone

Established Synthetic Pathways for Substituted Benzophenones

The benzophenone (B1666685) core is a common structural motif in organic chemistry, and its synthesis is well-documented. The primary methods involve the formation of the carbon-carbon bond between the carbonyl group and one of the aryl rings, followed by or preceded by the introduction of substituents.

Friedel-Crafts Acylation Approaches to Benzophenone Core Structures

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most direct method for synthesizing aryl ketones. organic-chemistry.orglibretexts.org The reaction is a type of electrophilic aromatic substitution where an aromatic ring attacks an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org

The general mechanism involves the activation of the acyl chloride by the Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. chegg.com This electrophile is then attacked by the electron-rich aromatic ring. Subsequent loss of a proton re-establishes aromaticity and yields the final aryl ketone product. libretexts.org For the synthesis of a simple benzophenone, benzene (B151609) can be acylated with benzoyl chloride. organic-chemistry.org A key consideration in this reaction is that the product ketone can form a stable complex with the Lewis acid catalyst, meaning that stoichiometric or even excess amounts of the catalyst are often required. acs.org

Halogenation Strategies for Benzophenone Derivatives

Introducing halogen atoms onto a pre-formed benzophenone core or onto its precursors is typically achieved through electrophilic aromatic halogenation. wikipedia.org This reaction also proceeds via electrophilic aromatic substitution, where a halogen, activated by a catalyst, serves as the electrophile. wikipedia.org

For typical aromatic substrates, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to polarize the halogen molecule (e.g., Cl₂ or Br₂) and increase its electrophilicity. wikipedia.org The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity—the specific position on the aromatic ring where the halogen is introduced. The directing effects of substituents already present on the ring play a critical role. For instance, electron-donating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. Halogens themselves are deactivating yet ortho-, para-directing. A significant challenge in polysubstitution is achieving the desired isomeric product without the formation of complex mixtures. wikipedia.org

More modern and "greener" approaches to halogenation are also being developed, including visible-light-mediated photocatalysis. nih.govmdpi.comrsc.org These methods can offer high regioselectivity under milder conditions, using photocatalysts to generate halogen radicals from sources like HBr or HCl, thereby avoiding harsh reagents. nih.govacs.org

Targeted Synthesis of 3-Chloro-5-fluoro-4'-iodobenzophenone

The specific arrangement of three different halogens on the two phenyl rings of this compound necessitates a carefully planned synthetic strategy to ensure the correct placement of each substituent.

Precursor Selection and Design for Regioselective Synthesis

A retrosynthetic analysis based on the Friedel-Crafts acylation suggests two primary pathways for assembling the core structure of this compound:

Route A: Acylation of iodobenzene (B50100) with 3-chloro-5-fluorobenzoyl chloride.

Route B: Acylation of 1-chloro-3-fluorobenzene (B165101) with 4-iodobenzoyl chloride.

Route A is the more chemically sound and regioselective approach. In this pathway, the electrophilic acylium ion is generated from 3-chloro-5-fluorobenzoyl chloride. The substrate, iodobenzene, is then acylated. The iodine atom is an ortho-, para-directing group. Due to steric hindrance at the ortho positions adjacent to the bulky iodine atom, the incoming acyl group will be strongly directed to the para position (C4), leading to the desired 4'-iodo substitution pattern. chegg.comrsc.org The precursor, 3-chloro-5-fluorobenzoyl chloride, is a known chemical entity available from commercial suppliers or can be synthesized from the corresponding benzoic acid. cymitquimica.com

Route B is significantly less viable due to regioselectivity issues. The substrate, 1-chloro-3-fluorobenzene, has two ortho-, para-directing halogen substituents. The chlorine at C1 directs incoming electrophiles to positions C2, C4, and C6, while the fluorine at C3 directs to positions C2, C4, and C6. The target product requires acylation at the C5 position, which is meta to both the chlorine and fluorine atoms. Electrophilic attack at this position is electronically disfavored, and this route would likely result in a mixture of undesired isomers with very low, if any, yield of the target compound.

Therefore, the logical synthesis design involves the Friedel-Crafts acylation of iodobenzene with 3-chloro-5-fluorobenzoyl chloride.

Optimization of Reaction Conditions and Yields

Optimizing the yield of a Friedel-Crafts acylation involves careful control over several parameters, including the catalyst, solvent, temperature, and reaction time. The choice of Lewis acid is critical; while aluminum chloride (AlCl₃) is common, other catalysts like iron(III) chloride (FeCl₃) or solid acids such as zeolites can also be effective, sometimes offering milder conditions or easier workup. researchgate.netbeilstein-journals.org

The reaction is often performed in a non-polar solvent that can dissolve the reactants but does not compete in the reaction. Because the product ketone complexes with the catalyst, more than one equivalent of the Lewis acid is typically necessary for the reaction to proceed to completion. acs.org Temperature control is also important to prevent side reactions or decomposition. Below is a hypothetical table illustrating how reaction conditions could be varied to optimize the yield for a reaction like the acylation of iodobenzene.

| Entry | Lewis Acid Catalyst | Equivalents of Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ | 1.2 | CS₂ | 25 | 65 |

| 2 | AlCl₃ | 2.2 | CH₂Cl₂ | 0 to 25 | 78 |

| 3 | FeCl₃ | 1.5 | 1,2-Dichloroethane | 80 | 55 |

| 4 | Zeolite Y | Catalytic | 1,2-Dichlorobenzene | 150 | 72 |

This table is illustrative and represents typical optimization parameters for Friedel-Crafts acylations. Actual yields would require experimental determination.

Green Chemistry Principles in this compound Synthesis

Traditional Friedel-Crafts acylations are often criticized from a green chemistry perspective due to the use of stoichiometric quantities of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate large amounts of hazardous aqueous waste during workup. researchgate.net Furthermore, halogenated solvents are frequently used.

Several strategies can be employed to make the synthesis of this compound more environmentally benign:

Alternative Activating Agents: Methodologies using reagents like methanesulfonic anhydride have been developed as metal- and halogen-free alternatives for promoting Friedel-Crafts acylations, generating minimal and biodegradable waste. organic-chemistry.orgacs.org

Greener Solvents: The use of ionic liquids or solvent-free conditions can replace volatile and often toxic organic solvents. beilstein-journals.orgnih.gov Some ionic liquids can even act as both the solvent and the catalyst, simplifying the reaction system. beilstein-journals.org

Photocatalytic Halogenation: For the synthesis of the halogenated precursors, employing visible-light photocatalysis instead of traditional electrophilic halogenation can offer a greener route. mdpi.com These reactions often proceed under milder conditions, use less hazardous reagents, and can exhibit high selectivity, reducing byproduct formation. nih.govacs.org

By incorporating these principles, the synthesis of complex molecules like this compound can be aligned with modern standards of sustainable chemical manufacturing.

Reaction Mechanisms and Transformations of 3 Chloro 5 Fluoro 4 Iodobenzophenone

Reactivity of the Carbonyl Group in 3-Chloro-5-fluoro-4'-iodobenzophenone

The benzophenone (B1666685) core contains a carbonyl group (C=O) which is a primary site for both electrophilic and nucleophilic attacks, as well as photochemical reactions.

The carbonyl carbon in this compound is electrophilic due to the high electronegativity of the oxygen atom. This electrophilicity is further enhanced by the electron-withdrawing effects of the halogen substituents (chlorine, fluorine, and iodine) on the aromatic rings. Consequently, the carbonyl group is susceptible to nucleophilic addition reactions. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form a tertiary alcohol after an aqueous workup.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it weakly nucleophilic and basic. It can be protonated by strong acids, which activates the carbonyl group towards attack by weaker nucleophiles.

Benzophenones are well-known for their photochemical reactivity. Upon absorption of ultraviolet light (typically around 350 nm), the benzophenone molecule is promoted to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet state (T1). bgsu.edu This triplet state has the character of a diradical and is the key reactive intermediate in photoreduction processes. bgsu.edu

The reaction proceeds via the following general mechanism researchgate.net:

(C₆H₅)₂CO + hν → (C₆H₅)₂CO * (Excitation)

(C₆H₅)₂CO + (CH₃)₂CHOH → (C₆H₅)₂ĊOH + (CH₃)₂ĊOH* (Hydrogen Abstraction)

(CH₃)₂ĊOH + (C₆H₅)₂CO → (C₆H₅)₂ĊOH + (CH₃)₂CO (Reduction of a second benzophenone molecule)

2 (C₆H₅)₂ĊOH → (C₆H₅)₂C(OH)C(OH)(C₆H₅)₂ (Dimerization to form benzopinacol)

Substituents on the aromatic rings significantly affect the kinetics of photoreduction. acs.orgnih.gov Electron-withdrawing groups, like the halogens in this compound, influence the stability of the resulting ketyl radical, thereby altering the rate and efficiency of the photoreduction process. core.ac.uk

Aromatic Substitution Reactions on the Halogenated Phenyl Rings

The presence of three different halogens at distinct positions offers the potential for highly selective aromatic substitution reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen, following the general trend: I > Br > OTf > Cl >> F.

In this compound, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine or carbon-fluorine bonds. This pronounced difference in reactivity allows for highly chemoselective cross-coupling reactions at the 4'-position of the iodophenyl ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov This would allow for the introduction of a new aryl or vinyl substituent exclusively at the position of the iodine atom.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, this reaction would selectively occur at the C-I bond to produce an alkynyl-substituted benzophenone, leaving the C-Cl and C-F bonds intact. researchgate.netsoton.ac.uk

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Reactive Site on Substrate |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Carbon-Iodine Bond |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Carbon-Iodine Bond |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The reactivity of halogens as leaving groups in SNAr reactions is the reverse of that seen in palladium-catalyzed couplings: F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The highly electronegative fluorine atom is most effective at stabilizing the negative charge at the ipso-carbon, thus accelerating the reaction.

In this compound, the carbonyl group acts as a moderate electron-withdrawing group. It is located para to the fluorine atom and meta to the chlorine atom on the first phenyl ring. The para relationship strongly activates the C-F bond towards SNAr. The C-Cl bond is less activated due to its meta position. libretexts.org Therefore, under SNAr conditions (e.g., reaction with a nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent), substitution is expected to occur selectively at the C-F bond. nih.govbeilstein-journals.org

Halogen Exchange and Functional Group Interconversion

Halogen exchange (Halex) reactions provide a method for the interconversion of halogen substituents on an aromatic ring. wikipedia.org The most common Halex process involves the conversion of an aryl chloride to an aryl fluoride (B91410) using a source of fluoride ions, such as potassium fluoride (KF) or caesium fluoride (CsF), at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. wikipedia.org

This reaction is a type of SNAr process and is therefore also facilitated by electron-withdrawing groups. For this compound, a Halex reaction could potentially be used to replace the chlorine atom with another fluorine atom, although forcing conditions would likely be required. The C-I bond is generally unreactive under these conditions.

| Reaction Type | Most Reactive Site | Reactivity Order of Halogens | Typical Product |

|---|---|---|---|

| Palladium Cross-Coupling | 4'-Iodo position | I > Cl > F | Biaryl or Alkynyl Benzophenone |

| Nucleophilic Aromatic Substitution (SNAr) | 5-Fluoro position | F > Cl > I | Ether or Amine Substituted Benzophenone |

| Halogen Exchange (Halex) | 3-Chloro position | Cl → F (typical) | Difluoro-iodobenzophenone |

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Chloro 5 Fluoro 4 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of 3-chloro-5-fluoro-4'-iodobenzophenone, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their electronic environment, which is influenced by the presence of electron-withdrawing groups (chloro, fluoro, and the carbonyl) and the iodo group.

The protons on the 3-chloro-5-fluorophenyl ring are expected to appear as complex multiplets due to coupling with each other and with the fluorine atom. The proton at the 2-position, being ortho to both the carbonyl and chloro groups, would likely be the most deshielded. The proton at the 6-position, ortho to the carbonyl and meta to the chloro group, would also be deshielded. The proton at the 4-position, situated between the chloro and fluoro groups, would show coupling to the fluorine atom.

The protons on the 4-iodophenyl ring would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group would be more deshielded than the protons ortho to the iodo group.

A hypothetical data table for the ¹H NMR spectrum is presented below. Please note that this data is predictive and awaits experimental verification.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (ortho to C=O) | 7.8 - 8.0 | d | ~8.0 |

| H-3', H-5' (ortho to I) | 7.5 - 7.7 | d | ~8.0 |

| H-2 | 7.6 - 7.8 | m | |

| H-6 | 7.5 - 7.7 | m | |

| H-4 | 7.3 - 7.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon is typically the most deshielded and appears at a characteristic downfield chemical shift. The carbon atoms attached to the electronegative halogen atoms (Cl, F, I) will also have their chemical shifts influenced.

The carbon atoms of the 3-chloro-5-fluorophenyl ring will show distinct signals, with the carbon attached to fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to chlorine and the carbonyl group will also be readily identifiable. Similarly, the carbon atoms of the 4-iodophenyl ring will have characteristic chemical shifts, with the carbon attached to the iodine atom showing a signal at a relatively upfield position compared to the other substituted carbons.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-1' | 135 - 140 |

| C-4' (C-I) | 95 - 105 |

| C-2', C-6' | 130 - 135 |

| C-3', C-5' | 138 - 142 |

| C-1 | 140 - 145 |

| C-3 (C-Cl) | 134 - 138 |

| C-5 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-2 | 125 - 130 |

| C-6 | 128 - 133 |

| C-4 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine atom in the molecule. The spectrum for this compound would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Confirmation

A COSY spectrum would reveal the coupling relationships between protons, helping to identify adjacent protons on the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically observed in the region of 1650-1680 cm⁻¹. Other characteristic absorptions would include:

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band for the C-F bond stretch is expected in the 1200-1300 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration would likely be found in the 700-800 cm⁻¹ region.

C-I stretching: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

A summary of the expected FT-IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 700 - 800 |

| C-I | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The benzophenone (B1666685) core of this compound is a chromophore that is expected to exhibit distinct absorption bands.

The electronic spectrum of benzophenones typically shows two main absorption bands:

An intense band at shorter wavelengths (around 250 nm) corresponding to a π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.

A weaker band at longer wavelengths (around 330-360 nm) attributed to an n → π* transition. This involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

The presence of halogen substituents (Cl, F, I) on the phenyl rings will act as auxochromes, potentially causing a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) of these bands due to their electronic effects (both inductive and resonance).

Hypothetical UV-Vis Absorption Data:

| Electronic Transition | Expected λmax Range (nm) | Solvent |

| π → π | 250 - 270 | Ethanol (B145695) |

| n → π | 340 - 370 | Hexane |

This data is an estimation based on the typical absorption of substituted benzophenones.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight and provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₇ClFIO), the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Due to the presence of chlorine and its isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak at m/z corresponding to the molecule with ³⁵Cl and another peak at M+2 with about one-third the intensity.

Expected Fragmentation Pathways:

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation patterns for benzophenones include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This would result in fragments such as [C₆H₃ClFCO]⁺ and [C₆H₄I]⁺.

Loss of Halogens: Fragmentation involving the loss of halogen atoms (Cl, F, or I) as radicals.

Cleavage around the Carbonyl Group: The C-C bond between the carbonyl carbon and one of the phenyl rings can break, leading to the formation of substituted phenyl cations.

Hypothetical Mass Spectrometry Data:

| m/z Value | Possible Fragment Ion | Notes |

| 360/362 | [C₁₃H₇ClFIO]⁺ | Molecular ion peak showing the Cl isotope pattern. |

| 233/235 | [C₇H₃ClFO]⁺ | Acylium ion from cleavage. |

| 203 | [C₆H₄I]⁺ | Iodophenyl cation. |

| 127 | [I]⁺ | Iodine cation. |

This table presents plausible fragmentation patterns and m/z values.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Key structural features that would be elucidated include:

Dihedral Angle: The twist angle between the two phenyl rings, which is a characteristic feature of benzophenones.

Bond Lengths and Angles: Precise measurements of the C=O, C-C, C-H, C-Cl, C-F, and C-I bond lengths, as well as the angles within the molecule.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding (involving the iodine and chlorine atoms), π-π stacking between the aromatic rings, or other weak interactions that govern the solid-state architecture.

Without an actual crystal structure determination, specific crystallographic data cannot be provided. However, a hypothetical data table would look as follows:

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Experimental Value) |

| b (Å) | (Experimental Value) |

| c (Å) | (Experimental Value) |

| β (°) | (Experimental Value) |

| Volume (ų) | (Experimental Value) |

| Z | (Number of molecules per unit cell) |

This table illustrates the type of data obtained from an X-ray diffraction study.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Fluoro 4 Iodobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various properties by calculating the electron density of a system. For related compounds like 3-chloro-4-fluoronitrobenzene, DFT methods have been successfully used to characterize molecular geometries, vibrational spectra, and electronic properties. prensipjournals.comprensipjournals.com

Geometry optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would determine key structural parameters for 3-Chloro-5-fluoro-4'-iodobenzophenone, such as bond lengths, bond angles, and dihedral angles. For similar benzophenone (B1666685) structures, the dihedral angle between the two phenyl rings is a critical parameter, influencing the molecule's conformation and electronic properties. nih.gov Analysis of the electronic structure would reveal the distribution of electrons and the nature of chemical bonds within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.govmdpi.com For this compound, the HOMO would likely be localized on the electron-rich iodophenyl ring, while the LUMO might be distributed over the electron-withdrawing chloro-fluorophenyl ring and the carbonyl group.

Table 2: Hypothetical Frontier Orbital Energies of this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.0 eV |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be a site of negative potential, while the hydrogen atoms on the phenyl rings would be regions of positive potential. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying molecules in their electronically excited states. It is commonly used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. ijcce.ac.ir A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing theoretical insight into its optical properties.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, mapping out the energy changes along a reaction coordinate. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point on the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. For a molecule like this compound, this analysis could be applied to model its synthesis, such as the Friedel-Crafts acylation step, or its participation in subsequent reactions like nucleophilic aromatic substitution or cross-coupling reactions. google.com

Solvent Effects in Theoretical Simulations

Theoretical and computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level. When studying chemical compounds in a real-world context, it is crucial to consider the influence of the surrounding environment, particularly the solvent. The properties and reactivity of a solute molecule can be significantly altered by its interactions with solvent molecules. In computational simulations, the effect of a solvent is typically modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with specific dielectric properties.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently employed to investigate solvent effects due to their computational efficiency. wikipedia.org In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The electrostatic interactions between the solute and the solvent are then calculated, providing insights into how the solvent polarity affects the molecule's properties.

For benzophenone, studies have shown that the dipole moment can vary in different solvents due to the varying dielectric constants. longdom.org It is reasonable to expect that this compound would exhibit similar behavior. The presence of electronegative halogen atoms (chlorine, fluorine, and iodine) would create a complex distribution of charge across the molecule, making it susceptible to stabilization by polar solvents.

The following table illustrates hypothetical data on how the calculated dipole moment of a substituted benzophenone might change with the solvent's dielectric constant, based on general principles observed in computational studies of similar molecules. longdom.org

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase (Vacuum) | 1 | 3.00 |

| Toluene | 2.38 | 3.50 |

| Dichloromethane | 8.93 | 4.20 |

| Acetone | 20.7 | 4.80 |

| Water | 80.1 | 5.50 |

This table is illustrative and does not represent actual calculated data for this compound, as such data is not publicly available.

Furthermore, solvent effects can be crucial in predicting spectroscopic properties, such as UV-Vis absorption spectra. The transition energies corresponding to electronic excitations can be red-shifted (bathochromic shift) or blue-shifted (hypsochromic shift) depending on the differential solvation of the ground and excited states. For benzophenone, a red shift is typically observed for the π→π* transition in polar solvents, while a blue shift is seen for the n→π* transition. scialert.net Similar solvatochromic effects would be anticipated for this compound, with the magnitude of the shifts being dependent on the specific electronic perturbations introduced by the chloro, fluoro, and iodo substituents.

Photophysical Processes and Excited State Dynamics of 3 Chloro 5 Fluoro 4 Iodobenzophenone

Absorption and Emission Characteristics

Aromatic ketones like 3-Chloro-5-fluoro-4'-iodobenzophenone are characterized by two primary types of electronic transitions in the ultraviolet (UV) region: n→π* and π→π* transitions.

n→π Transition:* This transition involves the promotion of a non-bonding electron from the carbonyl oxygen's n-orbital to an antibonding π*-orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band typically found at longer wavelengths (around 320-380 nm for benzophenone).

π→π Transition:* This involves the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic rings and the carbonyl group. This is a symmetry-allowed transition, leading to a strong absorption band at shorter wavelengths (around 250 nm for benzophenone).

The emission from such molecules is predominantly phosphorescence from the lowest triplet state (T₁), as intersystem crossing from the first excited singlet state (S₁) is remarkably efficient. Fluorescence, the emission from the S₁ state, is often very weak or non-existent at room temperature for benzophenone (B1666685) and its derivatives due to the rapid population of the triplet manifold. The emission spectrum would be expected to show a broad, structured phosphorescence band at lower energies (longer wavelengths) compared to the absorption bands.

Table 1: Expected UV Absorption Characteristics for this compound This table is illustrative, based on typical values for halogenated benzophenones.

| Transition Type | Expected Wavelength (λ_max) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| n→π* | ~330 - 370 nm | Low (~100-500 M⁻¹cm⁻¹) | Forbidden transition, lowest energy singlet (S₁) |

| π→π* | ~250 - 280 nm | High (>10,000 M⁻¹cm⁻¹) | Allowed transition, higher energy singlet (S₂) |

Phosphorescence and Luminescence Quantum Yield Determination

The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For molecules like this compound, the total luminescence is dominated by phosphorescence.

The phosphorescence quantum yield (Φ_p) is expected to be high. This is a direct consequence of the very efficient intersystem crossing (ISC) process, which funnels the excited-state population from the S₁ state to the T₁ state. The presence of the heavy iodine atom further enhances this efficiency (see section 6.5).

Conversely, the fluorescence quantum yield (Φ_f) is expected to be extremely low (often <0.01). The rate of ISC in benzophenones is significantly faster than the rate of fluorescence, meaning the triplet state is populated before the molecule has a chance to fluoresce.

Determination of quantum yields is typically done using comparative methods. The emission of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions (excitation wavelength, solvent, temperature).

Triplet State Lifetime and Interfacial Charge Transfer (IAC) Value

The triplet state lifetime (τ_T) is the average time the molecule spends in the lowest triplet state (T₁) before returning to the ground state (S₀), typically through phosphorescence or non-radiative decay. For aromatic ketones, triplet lifetimes can range from microseconds to seconds, depending on the molecular structure and environment. rsc.org In the case of this compound, the presence of the iodine atom is expected to significantly shorten the triplet lifetime compared to non-iodinated benzophenones. ru.nl This is because the same heavy-atom effect that promotes ISC also enhances the spin-forbidden T₁→S₀ transition, increasing the rate of phosphorescence and thus decreasing the lifetime. Triplet lifetimes for similar iodinated aromatic compounds have been observed in the microsecond range. rsc.org

Information regarding a specific Interfacial Charge Transfer (IAC) value for this compound is not available. IAC is a concept more relevant to systems where the molecule is adsorbed on a surface (like a semiconductor or nanoparticle), describing the efficiency of charge transfer from the excited molecule to the surface. For an isolated molecule in solution, this parameter is not applicable.

Jablonski Diagram Elucidation for nπ* and ππ* Transitions

A Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions between them. edinst.com For this compound, the diagram illustrates the key photophysical events following UV light absorption.

Absorption: The molecule is excited from the ground state (S₀) to an excited singlet state, either S₁(n,π) or S₂(π,π), by absorbing a photon.

Internal Conversion (IC): If excited to S₂, the molecule rapidly relaxes non-radiatively to the lowest excited singlet state, S₁, in a process that is much faster than fluorescence. etnalabs.com

Intersystem Crossing (ISC): This is the dominant process for benzophenones. The molecule undergoes a spin-forbidden transition from the S₁(n,π) state to a nearby triplet state, typically T₂(π,π). This transition is highly efficient because it involves a change in orbital type (n,π* → π,π), which is favored by selection rules (El-Sayed's rule). etnalabs.com Following this, rapid internal conversion populates the lowest triplet state, T₁(n,π).

Phosphorescence: The molecule relaxes from the T₁ state back to the ground state (S₀) by emitting a photon. This radiative transition is spin-forbidden, resulting in a long lifetime for the triplet state and emission at a lower energy (longer wavelength) than fluorescence. researchgate.net

Non-radiative Decay: The excited triplet state can also return to the ground state by dissipating its energy as heat to the surroundings.

Figure 1: A representative Jablonski diagram for a halogenated benzophenone. Straight arrows denote radiative transitions (absorption, phosphorescence) and wavy arrows denote non-radiative transitions (internal conversion, intersystem crossing).

Influence of Halogen Atom (Iodine) on Spin-Forbidden Transitions (Heavy Atom Effect)

The presence of the iodine atom in the 4'-position of the benzophenone structure has a profound impact on the rates of spin-forbidden transitions due to the heavy-atom effect . This effect arises from enhanced spin-orbit coupling. st-andrews.ac.uk

Spin-orbit coupling is an interaction between the electron's spin magnetic moment and its orbital magnetic moment. In heavy atoms like iodine, the large nuclear charge causes electrons in inner orbitals to move at relativistic speeds, which significantly strengthens this interaction. When such an atom is part of a molecule, it perturbs the electronic states, mixing singlet and triplet character.

This mixing of states "relaxes" the spin selection rules that forbid transitions between singlet and triplet manifolds. Consequently:

The rate of intersystem crossing (S₁ → T₁) is dramatically increased. This leads to a near-unity quantum yield for triplet state formation. The increase in the ISC rate constant can be several orders of magnitude compared to a non-halogenated analogue. st-andrews.ac.uk

The rate of phosphorescence (T₁ → S₀) is also increased. This results in a higher phosphorescence quantum yield and a significantly shorter triplet state lifetime. ru.nl

The heavy-atom effect is proportional to Z⁴ (where Z is the atomic number of the halogen), making iodine (Z=53) a much more effective promoter of spin-forbidden transitions than bromine (Z=35) or chlorine (Z=17).

Solvent Polarity Effects on Photophysical Parameters

The polarity of the solvent can significantly influence the energy levels of the nπ* and ππ* states, which in turn affects the photophysical properties of this compound. nih.gov

n→π State:* The energy of the n→π* state typically increases (a hypsochromic or blue shift ) as solvent polarity increases. This is because the non-bonding electrons on the carbonyl oxygen can be stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules. This stabilization is stronger for the ground state than for the excited state, thus widening the energy gap for the transition. acs.org

π→π State:* The energy of the π→π* state often decreases (a bathochromic or red shift ) with increasing solvent polarity. The ππ* excited state is generally more polar than the ground state, so it is better stabilized by polar solvents, narrowing the energy gap for the transition. rsc.org

These shifts can alter the relative energy ordering of the S₁(n,π) and T₂(π,π) states. In nonpolar solvents, the S₁(n,π) state is typically the lowest excited singlet. However, in highly polar or protic solvents, the significant blue shift of the nπ state and red shift of the ππ* state could potentially invert their order. Such changes can influence the rate and efficiency of intersystem crossing and other decay pathways. For instance, phosphorescence lifetimes of some aromatic ketones have been observed to increase in more polar solvents like ethanol (B145695) compared to nonpolar ones like methylcyclohexane. uclan.ac.uk

Table 2: Expected Effect of Increasing Solvent Polarity on Photophysical Parameters This table illustrates general trends for benzophenone-type molecules.

| Parameter | Change with Increasing Polarity | Underlying Reason |

|---|---|---|

| λ_max (n→π*) | Decrease (Blue Shift) | Stabilization of ground-state n-orbitals. |

| λ_max (π→π*) | Increase (Red Shift) | Stabilization of the more polar ππ* excited state. |

| Triplet Lifetime (τ_T) | May increase | Changes in the energy gap and character of the lowest triplet state. |

| Quantum Yield (Φ_p) | May change | Dependent on the relative rates of radiative and non-radiative decay, which are influenced by solvent interactions. |

Synthesis and Reactivity of 3 Chloro 5 Fluoro 4 Iodobenzophenone Derivatives and Analogues

Structural Modification at the Halogenated Phenyl Rings

The chemical personality of 3-Chloro-5-fluoro-4'-iodobenzophenone is largely defined by its halogenated phenyl rings. These rings can be synthesized with various substitution patterns and can be further functionalized through subsequent reactions, allowing for the creation of a diverse library of analogues.

The construction of unsymmetrically substituted diaryl ketones like this compound and its analogues is commonly achieved through well-established synthetic methodologies. The Friedel-Crafts acylation is a primary route, involving the reaction of a substituted benzoyl chloride with a halogenated benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com For the title compound, this could hypothetically involve the acylation of iodobenzene (B50100) with 3-chloro-5-fluorobenzoyl chloride.

An alternative and versatile approach involves the addition of an organometallic reagent, such as a Grignard reagent derived from a bromo- or iodo-substituted benzene, to a substituted benzaldehyde. nih.gov The resulting secondary alcohol is then oxidized to the corresponding benzophenone (B1666685). nih.gov This two-step method is particularly useful for synthesizing benzophenones with sensitive functional groups that might not be compatible with the harsh conditions of Friedel-Crafts acylation. Furthermore, iterative nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated precursors can yield a variety of symmetrically and asymmetrically halogenated benzophenones. nih.govresearchgate.net

The table below summarizes common synthetic routes to halogenated benzophenones, which are applicable for producing a variety of substitution patterns.

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |

| Friedel-Crafts Acylation | Substituted Benzoyl Chloride | Halogenated Benzene | AlCl₃ (Lewis Acid) | Halogenated Benzophenone | mdpi.com |

| Grignard Reaction & Oxidation | Halogenated Arylmagnesium Bromide | Halogenated Benzaldehyde | 1. Diethyl ether 2. Oxidizing agent (e.g., PCC, Jones reagent) | Halogenated Benzophenone | nih.gov |

| Nucleophilic Aromatic Substitution | Hexafluorobenzophenone | Nucleophile (e.g., R₂NH, ROH) | Base, Solvent | Asymmetrical Fluorinated Benzophenone | nih.govresearchgate.net |

Table 1: Synthetic Routes to Halogenated Benzophenones.

Once the core halogenated benzophenone scaffold is assembled, further functionalization of the aryl rings can be achieved. The electronic properties of the existing substituents—the electron-withdrawing halogens and the carbonyl group—dictate the reactivity and regioselectivity of these transformations.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups. The electron-withdrawing nature of the benzoyl group activates the ortho and para positions for nucleophilic attack. In this compound, the carbon-iodine bond is the most susceptible to cleavage by a nucleophile due to its lower bond strength compared to C-Cl and C-F bonds. This allows for the selective introduction of amines, alkoxides, or thiolates at the 4'-position.

Electrophilic aromatic substitution (EAS) reactions, such as nitration or further halogenation, are also possible, although the existing deactivating groups render the rings less reactive. Reaction conditions must be carefully controlled to achieve the desired substitution. For example, nitration of deactivated rings often requires harsh conditions, such as fuming nitric acid and sulfuric acid.

The table below outlines potential functionalization reactions on a generalized halogenated benzophenone ring.

| Reaction Type | Reagent(s) | Functional Group Introduced | Comments | Reference |

| Nucleophilic Aromatic Substitution | R₂NH, NaOR, NaSR | -NR₂, -OR, -SR | Reactivity of C-X bond: I > Br > Cl > F. Activated by the carbonyl group. | |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Requires forcing conditions due to deactivating effect of existing groups. | google.com |

| Suzuki Coupling | Arylboronic acid | -Aryl | Catalyzed by Palladium complexes; C-I bond is most reactive. |

Table 2: Introduction of Functional Groups on Halogenated Aryl Rings.

Derivatization of the Ketone Moiety

The carbonyl group is a key reactive center in the benzophenone scaffold, offering numerous avenues for structural modification through reduction or nucleophilic addition reactions.

The ketone functionality can be readily transformed into either a secondary alcohol or a methylene (B1212753) group. Partial reduction to a benzhydrol (diphenylmethanol) derivative is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For a more exhaustive reduction, stronger reagents such as lithium aluminum hydride (LiAlH₄) can be employed.

Complete reduction of the carbonyl group to a methylene bridge (–CH₂–), yielding a halogenated diphenylmethane (B89790) derivative, can be achieved under more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

| Transformation | Product Functional Group | Reagent(s) | Typical Conditions |

| Partial Reduction | Secondary Alcohol (-CH(OH)-) | Sodium Borohydride (NaBH₄) | Methanol/Ethanol (B145695), Room Temp. |

| Complete Reduction | Methylene (-CH₂-) | Hydrazine (NH₂NH₂), KOH | High temp. (e.g., in ethylene (B1197577) glycol) |

| Complete Reduction | Methylene (-CH₂-) | Zinc Amalgam (Zn(Hg)), HCl | Reflux |

Table 3: Reduction Reactions of the Benzophenone Carbonyl Group.

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for extending the molecular framework and introducing new functionalities.

Condensation with primary amines or their derivatives leads to the formation of imines (Schiff bases). For instance, reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone, a common step in the synthesis of certain heterocyclic systems like thiazoles. mdpi.com

Organometallic reagents, such as Grignard or organolithium reagents, add to the carbonyl carbon to generate tertiary alcohols after an aqueous workup. This reaction allows for the introduction of new alkyl or aryl substituents, significantly increasing molecular complexity. Another notable transformation is the McMurry reaction, which involves the reductive coupling of two ketone molecules using a titanium reagent to form an alkene. google.com This can be used to synthesize tetra-substituted alkenes from two benzophenone units.

| Nucleophile/Reagent | Intermediate/Product Type | Description | Reference |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Forms a C=N double bond. | rsc.org |

| Thiosemicarbazide | Thiosemicarbazone | A precursor for synthesizing thiazole (B1198619) rings. | mdpi.com |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Adds a new carbon substituent to the carbonyl carbon. | nih.gov |

| Titanium Reagents (e.g., TiCl₃/LiAlH₄) | Alkene | Reductive coupling of two ketone molecules (McMurry reaction). | google.com |

Table 4: Reactions at the Carbonyl Carbon.

Exploration of Polyfunctionalized Benzophenone Scaffolds

The true synthetic utility of a molecule like this compound lies in its capacity to serve as a polyfunctionalized scaffold. nih.govrsc.org By strategically combining the reactions described in the previous sections, chemists can perform sequential and site-selective modifications to build highly complex and diverse molecular structures.

The differential reactivity of the three distinct halogen atoms is key to this strategy. A synthetic sequence could begin with a selective reaction at the most labile C-I bond, for example, a Suzuki or Sonogashira cross-coupling reaction to introduce a new aryl or alkynyl group. nih.gov Following this, the ketone moiety could be reduced to an alcohol, which might then direct a subsequent reaction or be converted into another functional group. Finally, the less reactive C-Cl bond could be targeted for nucleophilic substitution under more forcing conditions, leaving the highly inert C-F bond intact.

This modular approach allows the benzophenone core to act as a central hub from which various functional arms can be extended, a strategy often employed in drug discovery and materials science. nih.govnih.gov The ability to precisely control the introduction of different chemical moieties at distinct positions makes such halogenated benzophenones valuable starting points for creating libraries of compounds with tailored electronic, steric, and physicochemical properties.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific information or research findings are publicly available for the chemical compound "this compound." Consequently, it is not possible to generate a detailed article on its role as a synthetic building block according to the provided outline.

The performed searches did not yield any documents detailing the use of this compound as a precursor in the synthesis of complex organic molecules, as an intermediate for functionalized organic compounds, or in the development of materials such as polymers and dyes. Furthermore, no information was found regarding its specific contribution to the synthesis of other fluoro- and chloro-containing compounds.

The absence of this compound in the scientific and patent literature suggests that it may not be a commonly used or commercially available building block. Research in organic synthesis and material science often focuses on compounds that are readily accessible or possess specific properties that make them advantageous for certain applications. It is possible that alternative isomers or compounds with different halogenation patterns are more frequently utilized.

Without any available research data, the creation of an accurate and informative scientific article as requested is not feasible. The generation of data tables and detailed research findings requires a foundation of existing studies, which, in the case of "this compound," does not appear to exist in the public domain.

Therefore, the following sections of the requested article cannot be completed:

Role of 3 Chloro 5 Fluoro 4 Iodobenzophenone As a Synthetic Building Block

Future Research Directions and Emerging Academic Applications

Advanced Catalytic Methods for Derivatization

The derivatization of 3-chloro-5-fluoro-4'-iodobenzophenone through modern catalytic methods is a promising area of research. The differential reactivity of the C-Cl, C-F, and C-I bonds offers the potential for selective functionalization, enabling the synthesis of a wide array of novel compounds. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the selective activation of the carbon-halogen bonds, with the reactivity generally following the order C-I > C-Br > C-Cl >> C-F. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. libretexts.org In the case of this compound, the highly reactive C-I bond would be the primary site for coupling with various boronic acids or esters under mild conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations. organic-chemistry.orgnih.gov This regioselectivity would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4'-position. Future research could focus on optimizing reaction conditions to achieve selective coupling at the C-Cl bond, potentially through the use of specialized catalyst systems. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon triple bonds by coupling terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound would be the most susceptible to reaction with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgrsc.org This would lead to the synthesis of novel benzophenone (B1666685) derivatives with extended π-systems, which could have interesting photophysical properties.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. organic-chemistry.orgdiva-portal.org The C-I bond of the target molecule would readily undergo this reaction, allowing for the introduction of vinyl groups. mdpi.com These vinylated benzophenones could serve as monomers for polymerization or as intermediates for further synthetic transformations.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The C-I bond of this compound could be selectively coupled with a variety of primary and secondary amines to yield novel aminobenzophenones. researchgate.net These derivatives could find applications in medicinal chemistry and materials science.

The following table summarizes the potential catalytic derivatizations of this compound:

| Coupling Reaction | Reactive Site | Coupling Partner | Potential Product |

| Suzuki-Miyaura | C-I | Ar-B(OH)₂ | 3-Chloro-5-fluoro-4'-arylbenzophenone |

| Sonogashira | C-I | R-C≡CH | 3-Chloro-5-fluoro-4'-(alkynyl)benzophenone |

| Heck | C-I | CH₂=CHR | 3-Chloro-5-fluoro-4'-(vinyl)benzophenone |

| Buchwald-Hartwig | C-I | R₂NH | 3-Chloro-5-fluoro-4'-(amino)benzophenone |

Application in Supramolecular Chemistry and Host-Guest Systems

The presence of multiple halogen atoms on the this compound scaffold makes it an excellent candidate for applications in supramolecular chemistry, particularly in the design of host-guest systems and self-assembling materials. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a powerful tool for directing the assembly of molecules in the solid state and in solution. researchgate.netacs.org

The iodine atom at the 4'-position is a particularly strong halogen bond donor due to its high polarizability. researchgate.net This allows it to form strong and directional interactions with a variety of halogen bond acceptors, such as pyridines, carboxylates, and other Lewis basic sites. rsc.org The chlorine atom at the 3-position can also participate in halogen bonding, albeit weaker than iodine. The fluorine atom, being the most electronegative, is generally a poor halogen bond donor but can act as a halogen bond acceptor.

Future research in this area could involve the co-crystallization of this compound with various halogen bond acceptors to create novel supramolecular assemblies with defined architectures. These assemblies could exhibit interesting properties, such as liquid crystallinity or porous structures capable of encapsulating guest molecules. The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking of the benzophenone core, could lead to the formation of complex and functional supramolecular systems. nih.gov For example, the self-assembly of urea-tethered benzophenone molecules has been shown to result in the formation of persistent triplet radical pairs upon UV irradiation. acs.org

Development of Novel Functional Materials Based on the Benzophenone Core

The benzophenone core is a well-established chromophore with interesting photophysical properties. nih.govscialert.net By strategically functionalizing the this compound scaffold, it is possible to develop novel functional materials with tailored optical and electronic properties.

Derivatives of benzophenone have been widely investigated for their applications in organic light-emitting diodes (OLEDs), often as host materials or as emitters exhibiting thermally activated delayed fluorescence (TADF). nih.govmdpi.com The introduction of electron-donating or electron-withdrawing groups through the catalytic methods described in section 9.1 could be used to tune the HOMO and LUMO energy levels of the molecule, thereby influencing its emission color and efficiency. rsc.org The heavy iodine atom could also promote intersystem crossing, which is a key process in phosphorescence and TADF.

Furthermore, the derivatization of this compound could lead to the development of novel photoinitiators, sensors, or nonlinear optical materials. The ability to precisely control the molecular structure through selective derivatization at the different halogen positions provides a powerful platform for the rational design of functional organic materials.

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry and theoretical modeling are invaluable tools for predicting the reactivity and properties of novel molecules, guiding experimental efforts and providing fundamental insights into their behavior. scialert.netresearchgate.net For this compound, theoretical calculations can be employed to predict a range of important parameters.

Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to determine the relative energies of the C-Cl, C-F, and C-I bonds, providing a theoretical basis for the expected selectivity in catalytic cross-coupling reactions. prensipjournals.com Calculation of the molecular electrostatic potential (MEP) can identify the most electrophilic and nucleophilic sites on the molecule, offering insights into its reactivity towards different reagents. researchgate.netdtic.milnih.gov The MEP can also predict the strength and directionality of halogen bonds. researchgate.net

Photophysical Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of this compound and its derivatives. scialert.net These calculations can help in the design of new materials with specific photophysical properties, such as TADF emitters for OLEDs. nih.gov

Molecular Geometry and Electronic Structure: Theoretical calculations can provide detailed information about the ground and excited state geometries of the molecule, including the dihedral angle between the two phenyl rings, which can influence its photophysical properties. scialert.net Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic transitions and charge transfer characteristics of the molecule. rsc.orgprensipjournals.com

By combining theoretical predictions with experimental studies, a deeper understanding of the structure-property relationships for derivatives of this compound can be achieved, accelerating the discovery of new materials and chemical transformations.

Q & A

Q. Why do some studies report unexpected byproducts during iodination steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.